![molecular formula C15H21BN2O2 B6238875 1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 2304634-04-4](/img/no-structure.png)
1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Description
The compound “1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a part of a class of compounds described in a patent application titled “SUBSTITUTED XANTHINES AND METHODS OF USE THEREOF” by HYDRA BIOSCIENCES, INC . The patent application describes compounds, compositions, and methods for inhibiting the TRPC5 ion channel and disorders related to TRPC5 .
Mechanism of Action
Mode of Action
This compound acts as an inhibitor of ALK5 . By binding to the ALK5 receptor, it prevents the activation of the receptor, thereby inhibiting the signal transduction of TGF-beta .
Biochemical Pathways
The inhibition of ALK5 affects the TGF-beta signaling pathway . This pathway plays a crucial role in many cellular processes in both the adult organism and the developing embryo including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of the TGF-beta signaling pathway . This can lead to a decrease in cell proliferation and differentiation, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves the reaction of 1,3-dimethyl-1H-indazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "1,3-dimethyl-1H-indazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 1,3-dimethyl-1H-indazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid precipitate.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
2304634-04-4 |
Product Name |
1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Molecular Formula |
C15H21BN2O2 |
Molecular Weight |
272.2 |
Purity |
95 |
Origin of Product |
United States |
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